2,5-dimethylthiophene-3-sulfonyl Chloride
Overview
Description
2,5-Dimethylthiophene-3-sulfonyl chloride (DMTSC) is an organic compound used as a reagent in organic synthesis. It is a colorless solid that is soluble in polar organic solvents and can be used in a range of applications, including the synthesis of pharmaceuticals, biochemicals, and other organic compounds. DMTSC is a versatile reagent that can be used in a variety of synthetic methods, including Grignard reactions, Wittig reactions, and other methods.
Scientific Research Applications
1. Reaction with Other Compounds
2,5-Dimethylthiophene-3-sulfonyl chloride has been studied for its reactions with various compounds. Boyle (1966) investigated the reaction of similar sulfonyl chlorides with dimethylsulfoxide, producing sulfonic acid and chlorodimethyl sulfide. This study contributes to the understanding of reactions involving sulfonyl chlorides, indicating potential applications in synthetic chemistry (Boyle, 1966).
2. Synthesis of Fluorescent Sensors
The sulfonyl chloride family, including compounds similar to this compound, has been used in the synthesis of fluorescent sensors. Qureshi et al. (2019) synthesized fluorescent di-dansyl substituted ethoxy compounds, which act as selective sensors for metals like antimony and thallium. These findings suggest possible applications in environmental monitoring and detection of toxic metals (Qureshi et al., 2019).
3. Involvement in Various Chemical Reactions
Cremlyn et al. (1981) explored the reactions of thiophene sulfonyl derivatives, including interactions with amines, hydrazine, and sodium azide. This study enhances the understanding of the chemical behavior of sulfonyl chlorides in different contexts, indicating their versatility in chemical synthesis (Cremlyn et al., 1981).
4. Application in Molecular Probes
Dansyl chloride, a compound related to this compound, has been used in the detection of amino acids and serotonin in nervous tissue, as studied by Leonard & Osborne (1975). This application signifies the potential use of sulfonyl chlorides in biological research, particularly in neurochemistry (Leonard & Osborne, 1975).
5. Utility in Organic Synthesis
Holte et al. (1998) demonstrated the use of polymer-supported sulfonyl chloride in the synthesis of disubstituted 1,3-oxazolidin-2-ones. This example underscores the role of sulfonyl chlorides in facilitating solid-phase organic synthesis, contributing to the development of novel compounds (Holte et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
2,5-dimethylthiophene-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2S2/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTPCYKEUFDVAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381484 | |
Record name | 2,5-dimethylthiophene-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97272-04-3 | |
Record name | 2,5-dimethylthiophene-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylthiophene-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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